molecular formula C19H15F3N2OS B2717518 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 1234954-52-9

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2717518
CAS RN: 1234954-52-9
M. Wt: 376.4
InChI Key: VRLYDNJBAQHEJG-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide, also known as PTTB, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PTTB is a small molecule that belongs to the benzamide family and has a unique chemical structure that makes it a promising candidate for drug design.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide involves the inhibition of PIM1 kinase activity, which leads to the suppression of cell growth and survival. PIM1 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of PIM1 kinase activity, the suppression of cell growth and survival, and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is its potent inhibitory effects on PIM1 kinase activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is its low solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the study of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide, including the development of more potent analogs, the investigation of its potential applications in other diseases, such as inflammatory disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and delivery methods for N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide involves a multi-step process that includes the reaction of 2-aminopyridine with 2-bromoethyl trifluoromethylbenzoate, followed by the reaction with thiophen-3-carbaldehyde. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory effects on several enzymes, including the serine/threonine kinase, PIM1, which is involved in the regulation of cell growth and survival. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2OS/c20-19(21,22)17-7-2-1-6-16(17)18(25)24(11-14-8-10-26-13-14)12-15-5-3-4-9-23-15/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLYDNJBAQHEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

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